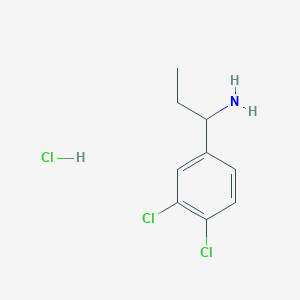
2-(ethoxycarbonyl)-2-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ethoxycarbonyl)-2-methylbutanoic acid is an organic compound that belongs to the class of carboxylic acids. It is characterized by the presence of an ethoxycarbonyl group attached to a methylbutanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethoxycarbonyl)-2-methylbutanoic acid can be achieved through several methods. One common approach involves the esterification of 2-methylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Another method involves the use of ethyl chloroformate as the ethoxycarbonylating agent. In this process, 2-methylbutanoic acid is reacted with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds smoothly at room temperature, yielding this compound as the main product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(ethoxycarbonyl)-2-methylbutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the ethoxycarbonyl group, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes. Substitution reactions result in the formation of new esters or amides.
Scientific Research Applications
2-(ethoxycarbonyl)-2-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is employed in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(ethoxycarbonyl)-2-methylbutanoic acid involves its interaction with various molecular targets and pathways. In biological systems, the compound may act as a substrate for enzymes involved in ester hydrolysis or carboxylation reactions. The ethoxycarbonyl group can be cleaved to release ethanol and the corresponding carboxylic acid, which can then participate in further biochemical processes.
Comparison with Similar Compounds
2-(ethoxycarbonyl)-2-methylbutanoic acid can be compared with other similar compounds such as:
2-(methoxycarbonyl)-2-methylbutanoic acid: This compound has a methoxycarbonyl group instead of an ethoxycarbonyl group, resulting in different reactivity and properties.
2-(ethoxycarbonyl)-2-methylpropanoic acid: The presence of a propanoic acid backbone instead of a butanoic acid backbone alters the compound’s steric and electronic characteristics.
2-(ethoxycarbonyl)-2-ethylbutanoic acid: The substitution of a methyl group with an ethyl group affects the compound’s physical and chemical properties.
Properties
CAS No. |
80163-58-2 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
2-ethoxycarbonyl-2-methylbutanoic acid |
InChI |
InChI=1S/C8H14O4/c1-4-8(3,6(9)10)7(11)12-5-2/h4-5H2,1-3H3,(H,9,10) |
InChI Key |
YWSZGMNCVYAZHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)O)C(=O)OCC |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B6166104.png)

